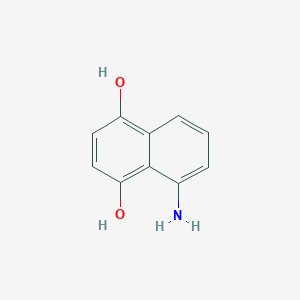
5-Aminonaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminonaphthalene-1,4-diol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) at the 5th position and hydroxyl groups (-OH) at the 1st and 4th positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,4-diol can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of nano copper (II) oxide as a catalyst is preferred due to its high catalytic activity and reusability . The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminonaphthalene-1,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenediol: Similar to 5-Aminonaphthalene-1,4-diol but lacks the amino group.
5-Aminonaphthalene-1,4-dione: Contains a ketone group instead of hydroxyl groups.
4-Aminonaphthalene-1-ol: Has an amino group at the 4th position and a hydroxyl group at the 1st position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-aminonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
InChI Key |
LPEAZCOKPRIYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


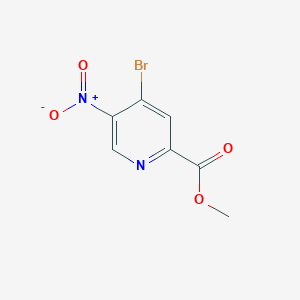

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
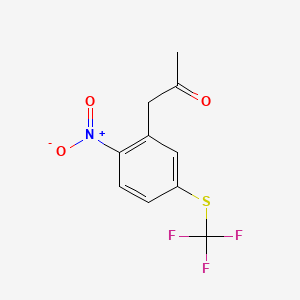


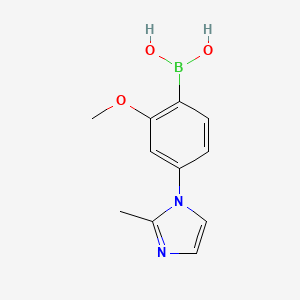
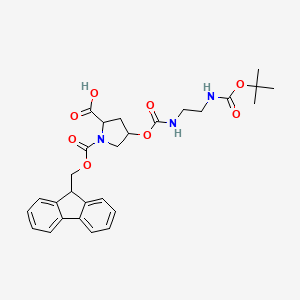

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
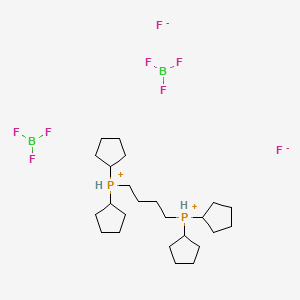
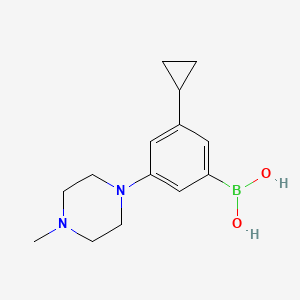
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
